molecular formula C13H14ClF3O B6263319 rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans CAS No. 1807940-95-9

rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans

Cat. No.: B6263319
CAS No.: 1807940-95-9
M. Wt: 278.7
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Description

rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans (CAS: 1807940-95-9) is a chiral oxane derivative characterized by a six-membered tetrahydropyran (oxane) ring substituted with a chloromethyl group at position 3 and a 3-(trifluoromethyl)phenyl group at position 2 in a trans configuration . The compound’s stereochemistry and functional groups render it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring fluorinated motifs or reactive chloromethyl handles for further derivatization. Its molecular formula, inferred from structural analogs, is likely C₁₃H₁₄ClF₃O, with a molecular weight of approximately 278.7 g/mol.

Properties

CAS No.

1807940-95-9

Molecular Formula

C13H14ClF3O

Molecular Weight

278.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloromethyl Group: This step involves the chloromethylation of the oxane ring using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxirane derivatives.

    Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, sodium cyanide, or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of methyl-substituted oxane.

    Substitution: Formation of azido, cyano, or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its functional groups.

Comparison with Similar Compounds

Urea-Thiazole Derivatives ()

Compounds such as 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (ESI-MS m/z: 412.1 [M+H]⁺) share the chloromethyl group but incorporate a thiazole ring and urea moiety. These derivatives exhibit higher molecular weights (412–446 g/mol) and enhanced polarity due to the urea group, making them suitable for kinase inhibition studies.

Bromomethyl Oxirane ()

rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane, trans (C₉H₉BrO, 213.07 g/mol) features a three-membered epoxide (oxirane) ring with bromomethyl and phenyl groups. The strained epoxide ring confers higher reactivity toward nucleophilic attack compared to the six-membered oxane, but the trans configuration in both compounds highlights the role of stereochemistry in modulating reactivity .

Trifluoromethylphenyl-Substituted Analogues

Morpholine Derivatives ()

rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride, trans (CAS: 2648869-69-4) contains a morpholine ring instead of oxane. The trifluoromethyl group and ester functionality enhance metabolic stability, a trait shared with the target compound. However, the morpholine’s nitrogen atom introduces basicity, which may influence solubility and pharmacokinetics .

Aprepitant-Related Compounds ()

Aprepitant derivatives like 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (CAS: 1148113-53-4) incorporate multiple trifluoromethyl groups and complex heterocycles. These molecules are designed for high-affinity receptor binding (e.g., neurokinin-1 antagonists), whereas the target oxane derivative serves primarily as a synthetic precursor .

Oxane Ring Analogues

rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic Acid ()

This compound (CAS: 1909294-46-7, 172.2 g/mol) shares the oxane core but substitutes the chloromethyl and trifluoromethyl groups with a carboxylic acid and isopropyl group. The carboxylic acid enhances water solubility, making it suitable for ionic interactions in drug formulations, while the target compound’s chloromethyl group favors alkylation reactions .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System Application
Target Oxane Derivative C₁₃H₁₄ClF₃O ~278.7 Chloromethyl, Trifluoromethyl Oxane (6-membered) Synthetic Intermediate
Urea-Thiazole Derivative (8j, ) C₁₉H₁₄ClF₃N₃OS 412.1 Chloromethyl, Urea, Thiazole Thiazole Kinase Inhibition Studies
Bromomethyl Oxirane () C₉H₉BrO 213.07 Bromomethyl, Epoxide Oxirane (3-membered) Alkylation Reagent
Oxane Carboxylic Acid () C₉H₁₄O₃ 172.2 Carboxylic Acid, Isopropyl Oxane Pharmaceutical Excipient

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